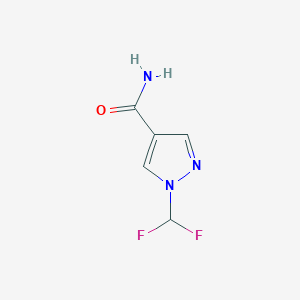1-(Difluoromethyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14657113
Molecular Formula: C5H5F2N3O
Molecular Weight: 161.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5F2N3O |
|---|---|
| Molecular Weight | 161.11 g/mol |
| IUPAC Name | 1-(difluoromethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C5H5F2N3O/c6-5(7)10-2-3(1-9-10)4(8)11/h1-2,5H,(H2,8,11) |
| Standard InChI Key | WBUQBXQCKREZGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1C(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Features
1-(Difluoromethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 1-position and a carboxamide moiety at the 4-position. Its molecular formula is , with a molar mass of 175.14 g/mol . The difluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the carboxamide moiety enables hydrogen bonding with the succinate dehydrogenase enzyme’s ubiquinone-binding site .
Key structural analogs, including bixafen and fluxapyroxad, share this core scaffold but differ in their aryl or alkyl substituents attached to the carboxamide nitrogen . These modifications fine-tune antifungal spectra and environmental stability. For example, benzovindiflupyr’s indanyl substitution confers broad-spectrum activity against Zymoseptoria tritici and Botrytis cinerea, pathogens responsible for septoria leaf blotch and gray mold, respectively .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives typically begins with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a commercially available intermediate . Conversion to the carboxamide involves coupling the acid with an appropriate amine using activating agents such as thionyl chloride or carbodiimides .
A patented optimized pathway (CN111362874B) outlines a two-step process :
-
Cyclization: Ethyl difluoroacetoacetate reacts with methyl hydrazine in the presence of triethyl orthoformate and acetic anhydride, yielding the pyrazole ring with regioselective methyl and difluoromethyl substitutions .
-
Amidation: The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with amines (e.g., aniline derivatives) to produce the target carboxamide .
Critical process improvements include:
-
Catalyst Optimization: Potassium iodide increases regioselectivity, reducing isomer formation (e.g., 5-(difluoromethyl) byproducts) from 10% to ≤4% .
-
Recrystallization: Ethanol-water mixtures (35–65% alcohol) achieve ≥99.5% purity, with yields exceeding 75% .
Biological Activity and Agricultural Applications
Mechanism of Action
SDHI fungicides inhibit succinate dehydrogenase (complex II), blocking electron transfer in the mitochondrial respiratory chain . This disruption halts ATP synthesis and induces oxidative stress, leading to fungal cell death . Resistance management strategies emphasize alternating SDHIs with quinone outside inhibitors (QoIs) to mitigate point mutations in the SdhB, SdhC, and SdhD subunits .
Spectrum of Activity
1-(Difluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit broad efficacy against Ascomycota and Basidiomycota pathogens. Notable targets include:
| Fungal Pathogen | Disease | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Zymoseptoria tritici | Septoria leaf blotch | 150–200 | 85–95 |
| Fusarium graminearum | Head blight | 100–150 | 70–80 |
| Botrytis cinerea | Gray mold | 200–250 | 90–95 |
Data aggregated from field trials of structurally related SDHIs .
Environmental and Regulatory Considerations
Ecotoxicology
Pyrazole-4-carboxamides exhibit low acute toxicity to non-target organisms:
Regulatory Status
The U.S. EPA classifies 1-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives as “unlikely carcinogens” with acceptable dietary exposure limits (0.01–0.03 mg/kg/day) . The European Union mandates buffer zones (5–10 m) near aquatic habitats to minimize runoff .
Resistance Management and Future Directions
Field-evolved resistance to SDHIs remains rare but necessitates stewardship. Integrated pest management (IPM) strategies combining SDHIs with multisite inhibitors (e.g., chlorothalonil) reduce selection pressure . Next-generation derivatives with dual-target activity (e.g., SDHI + demethylation inhibitors) are under development to overcome resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume